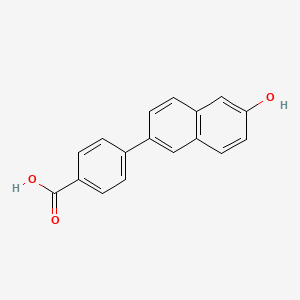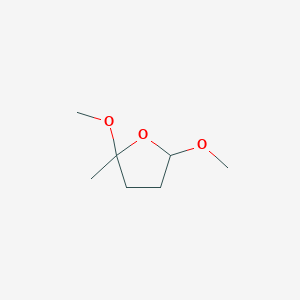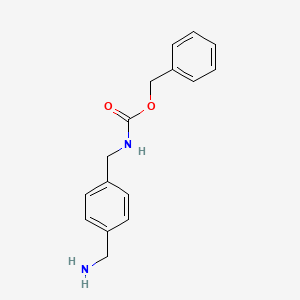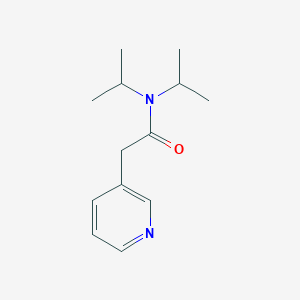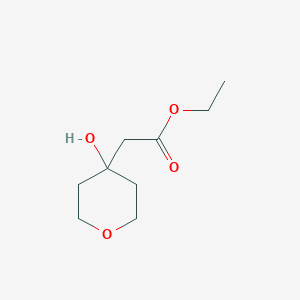
Methyl 4-oxo-4-phenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O3 It is a derivative of acrylate, featuring a benzoyl group attached to the acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4-phenylbut-2-enoate can be synthesized through the benzoylation of methyl acrylate. One common method involves the reaction of methyl acrylate with benzoyl chloride in the presence of a catalyst such as zerovalent nickel. The reaction typically occurs under mild conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-benzoylacrylate may involve the recycling of byproducts from other chemical processes. For example, a method has been developed to obtain 3-benzoyl acrylate by recycling Michael addition byproducts. This process involves adjusting the pH of a solution containing the byproducts and carrying out a decomposition reaction at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.
Major Products Formed
Oxidation: Benzoyl acrylic acid.
Reduction: Methyl 3-hydroxyacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acrylates.
Industry: Utilized in the production of polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-benzoylacrylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acrylate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzoyl chloride: Used as a reagent in the synthesis of methyl 3-benzoylacrylate.
Uniqueness
Methyl 4-oxo-4-phenylbut-2-enoate is unique due to the presence of both the benzoyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
ZNEGOHIZLROWAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


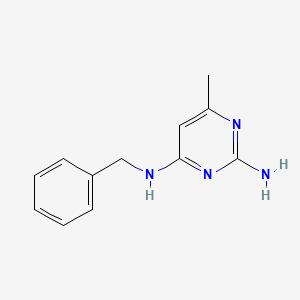
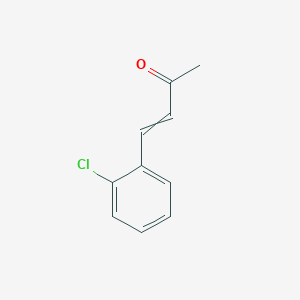
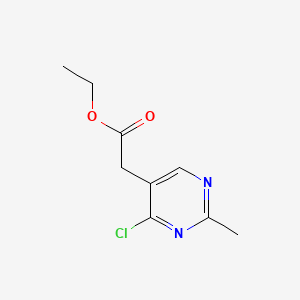
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
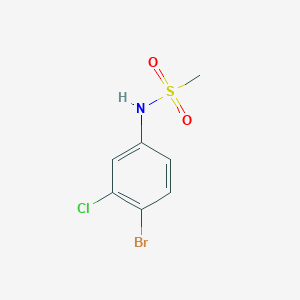
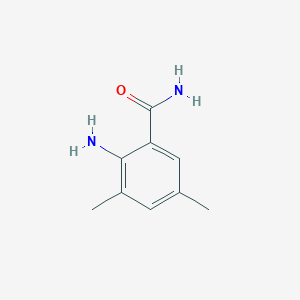
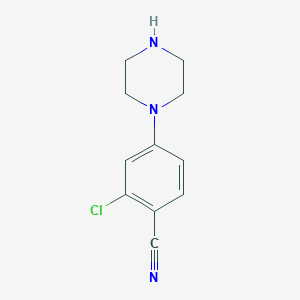
![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
